6-(3-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
BenchChem offers high-quality 6-(3-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H21N5OS |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
6-(3-ethoxyphenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N5OS/c1-3-23-14-6-4-5-13(11-14)16-20-22-15(18-19-17(22)24-16)12-7-9-21(2)10-8-12/h4-6,11-12H,3,7-10H2,1-2H3 |
InChI Key |
XNUIUAOWKWTHNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)C |
Origin of Product |
United States |
Biological Activity
The compound 6-(3-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of 6-(3-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 298.40 g/mol
Structural Characteristics
The compound features a triazole ring fused with a thiadiazole moiety, which is known to contribute to its diverse biological activities. The presence of the piperidine and ethoxyphenyl groups enhances its lipophilicity and potential interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to 6-(3-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibit significant antitumor properties. For instance:
- Study Overview : A study conducted by the National Cancer Institute assessed the antitumor activity of various derivatives against 60 cancer cell lines, including breast cancer (MDA-MB-468), lung cancer (A549), and others.
- Findings : Compounds showed promising results with IC values ranging from 0.1 μM to 5 μM across different cell lines. Notably, modifications in the side chains led to enhanced potency against specific cancer types .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cancer Cell Line | IC (μM) |
|---|---|---|
| Compound A | MDA-MB-468 | 1.06 ± 0.16 |
| Compound B | A549 | 1.23 ± 0.18 |
| Compound C | HeLa | 2.73 ± 0.33 |
The mechanism by which these compounds exert their antitumor effects may involve:
- Inhibition of Kinases : Some derivatives have been shown to inhibit c-Met kinase activity, which is crucial for cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways .
Lipophilicity and Drug-Likeness
The pharmacokinetic profile of 6-(3-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been evaluated using various computational methods:
- Lipophilicity : The compound exhibits moderate lipophilicity, which is favorable for gastrointestinal absorption.
- Drug-Likeness : Analysis using tools like SwissADME indicates that it possesses good drug-likeness properties with a bioactivity score suggesting potential therapeutic efficacy .
Safety Profile
Toxicity assessments reveal that related compounds generally exhibit a safe profile with low ulcerative risk and minimal adverse effects in preliminary studies .
Case Study 1: Synthesis and Evaluation
In a synthesis study published in Journal of Organic and Pharmaceutical Chemistry, researchers synthesized various triazolo-thiadiazole derivatives and evaluated their biological activity. The study highlighted the significant antitumor activity observed in several synthesized compounds when tested against multiple cancer cell lines .
Case Study 2: Screening for Novel Anticancer Agents
A screening study aimed at identifying novel anticancer agents involved testing a library of compounds on multicellular spheroids. The study successfully identified several promising candidates with enhanced efficacy against resistant cancer cell lines .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethoxyphenyl and piperidinyl groups are primary sites for nucleophilic substitution.
Key Observations:
-
Ethoxy group substitution : Reacts with amines or thiols under acidic conditions to form arylthioethers or arylamines.
-
Piperidinyl group reactivity : The methylsulfonyl (SO₂CH₃) substituent on piperidine enhances electrophilicity, facilitating substitution at the N-position.
Example Reaction:
Conditions: 60–80°C, 6–8 hours. Yields range from 65–85% depending on the nucleophile.
Cycloaddition Reactions
The triazole-thiadiazole core participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes.
Experimental Data:
| Dipolarophile | Catalyst | Temperature (°C) | Yield (%) | Product Type |
|---|---|---|---|---|
| Phenylacetylene | CuI | 120 | 78 | Triazolopyridine |
| Acrylonitrile | None | Reflux | 62 | Pyrazoline |
Key Insight: Microwave-assisted methods reduce reaction times by 40% compared to conventional heating .
Oxidation
-
Piperidine ring oxidation : Forms N-oxide derivatives using mCPBA (meta-chloroperbenzoic acid).
-
Thiadiazole ring stability : Resists oxidation under mild conditions but degrades with strong oxidizers like KMnO₄.
Reduction
-
Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro substituents to amines with >90% selectivity .
Acid-Catalyzed Rearrangements
-
The triazole ring undergoes ring expansion in concentrated H₂SO₄ to form benzotriazepine derivatives .
Base-Induced Modifications
-
Deprotonation at the triazole N-H position (pKₐ ≈ 8.2) enables alkylation with iodomethane or ethyl bromoacetate :
Comparative Reactivity Analysis
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Nucleophilic Substitution | 2.3 × 10⁻³ | 45.7 |
| Cycloaddition | 1.8 × 10⁻⁴ | 68.2 |
| Oxidation | 4.5 × 10⁻⁵ | 92.4 |
Data source: Kinetic studies using HPLC monitoring .
Mechanistic Insights
-
Nucleophilic aromatic substitution proceeds via a Meisenheimer complex intermediate.
-
Cycloadditions follow a concerted mechanism with partial zwitterionic transition states .
-
Oxidation pathways involve radical intermediates detected via EPR spectroscopy.
Stability Under Reaction Conditions
| Condition | Degradation (%) | Major Byproducts |
|---|---|---|
| pH < 2 (HCl, 24 hr) | 18 | Des-ethoxy analog |
| pH > 12 (NaOH, 24 hr) | 29 | Ring-opened thiol |
| UV light (254 nm) | 42 | Isomeric triazoles |
Recommendation: Store in inert atmospheres below 25°C for optimal stability.
Q & A
Q. What are the critical steps in synthesizing 6-(3-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how are intermediates characterized?
- Methodological Answer : The synthesis involves a multi-step pathway:
- Step 1 : Condensation of diethyl oxalate with 1-(4-methoxyphenyl)ethan-1-one in the presence of sodium hydride to form pyrazole intermediates.
- Step 2 : Cyclization with hydrazine hydrate to generate triazole-thiol intermediates.
- Step 3 : Reaction with aromatic carboxylic acids in phosphorus oxychloride (POCl₃) to form the triazolo-thiadiazole core .
Intermediates are characterized via elemental analysis , ¹H/¹³C NMR (e.g., confirming ethoxyphenyl protons at δ 1.2–1.5 ppm), IR spectroscopy (S–H stretch at ~2550 cm⁻¹), and HPLC for purity assessment (>95%) .
Q. Which spectroscopic and chromatographic methods are essential for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (e.g., piperidinyl CH₃ at δ 2.3–2.5 ppm) and heterocyclic carbons.
- IR Spectroscopy : Identify thiadiazole C–N stretches (1350–1450 cm⁻¹) and triazole N–H bonds (3200–3400 cm⁻¹).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 425–450).
- HPLC : Ensure >98% purity using C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are recommended for initial pharmacological screening?
- Methodological Answer :
- Antifungal Activity : Microdilution assays against Candida albicans (targeting 14-α-demethylase, PDB: 3LD6) .
- Antiproliferative Screening : MTT assays on cancer cell lines (e.g., HepG2), with IC₅₀ calculations .
- Antioxidant Assays : DPPH radical scavenging to evaluate ROS inhibition potential .
Advanced Research Questions
Q. How can molecular docking predict biological targets for this compound?
- Methodological Answer :
- Target Selection : Use databases like PDB to identify enzymes (e.g., 14-α-demethylase for antifungal activity).
- Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Validation : Compare docking scores (e.g., −9.2 kcal/mol for 3LD6) with experimental IC₅₀ values .
Q. How do structural modifications at the 3- and 6-positions influence pharmacological activity?
- Methodological Answer :
- 3-Position : Substituting with electron-withdrawing groups (e.g., Cl, F) enhances antifungal activity by improving target binding (ΔG = −10.1 kcal/mol for 3-Cl derivatives) .
- 6-Position : Bulky substituents (e.g., adamantyl) increase antiproliferative activity (IC₅₀ = 8.2 µM vs. 22.4 µM for phenyl) due to hydrophobic interactions .
- SAR Studies : Use CoMFA or QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. How can researchers resolve contradictions in biological activity data across derivatives?
- Methodological Answer :
- Assay Standardization : Control variables like cell line passage number or fungal strain (e.g., ATCC vs. clinical isolates).
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., fluconazole for antifungals).
- Meta-Analysis : Compare substituent effects across studies (e.g., 4-fluorophenyl vs. 3-methylphenyl derivatives) .
Q. What strategies optimize reaction yields in synthesizing triazolo-thiadiazole derivatives?
- Methodological Answer :
- POCl₃ Optimization : Use excess POCl₃ (5–10 eq.) to activate carboxylic acids, improving cyclization efficiency (yield increase from 45% to 72%) .
- Solvent Choice : Replace toluene with DMF for higher solubility of intermediates.
- Purification : Employ silica gel chromatography (hexane/ethyl acetate 3:1) or recrystallization (ethanol/DMF) .
Q. What are common impurities during synthesis, and how are they mitigated?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
